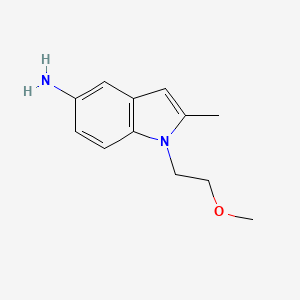

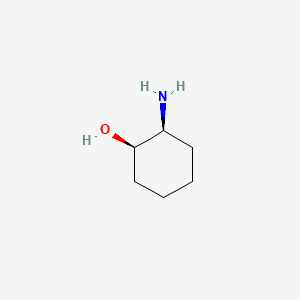

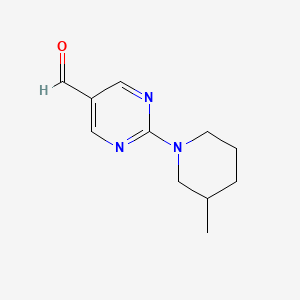

![molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1](/img/structure/B1310390.png)

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a chemical compound with the CAS number 913527-26-1 . It is also known by other names such as 2-[2-(2-thienyl)-1-indolyl]acetic acid ethyl ester, ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate, and ethyl 2-(2-thiophen-2-ylindol-1-yl)ethanoate .

Molecular Structure Analysis

The molecular structure of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate consists of an ethyl ester group attached to a 1H-indol-1-yl group, which is further substituted at the 2-position with a 2-thienyl group .Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is 452.4±30.0 °C, and its predicted density is 1.22±0.1 g/cm3 .Scientific Research Applications

I have conducted a thorough search, but it appears that there is limited information available on the specific scientific research applications of “Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate”. However, based on the related compounds and the general properties of thiophene derivatives, we can infer some potential applications:

Biological Activity

Thiophene derivatives are known for their potential as biologically active compounds, which could include antifungal and antibacterial activities .

Medicinal Chemistry

These compounds may be used in medicinal chemistry to develop advanced compounds with a variety of biological effects .

Synthesis of Thiazoles

They might be involved in the synthesis of thiazoles, which have diverse biological activities .

Cyclization Reactions

They could be used in cyclization reactions to produce other valuable thiophene derivatives .

Mechanism of Action

Target of Action

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a complex compound that likely interacts with multiple targetsCompounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and proteins involved in cellular processes such as inflammation, pain perception, microbial defense, and cancer progression .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

For example, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Its predicted boiling point is 4524±300 °C and its predicted density is 122±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may have a variety of biological effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRGIMUAAQWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

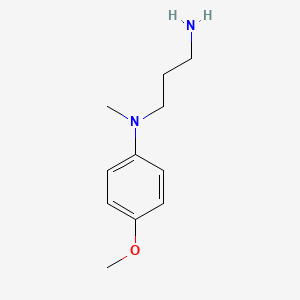

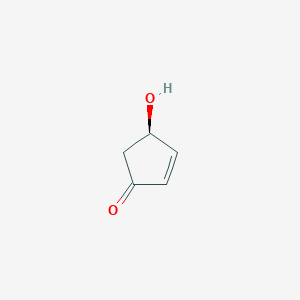

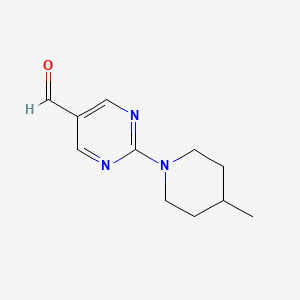

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

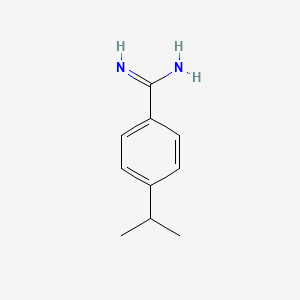

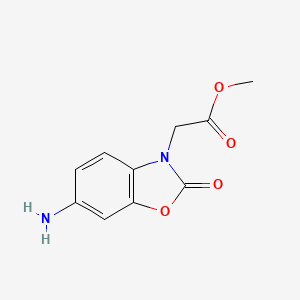

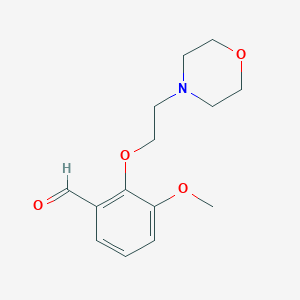

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

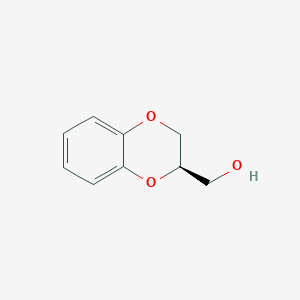

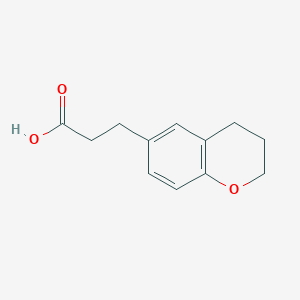

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)